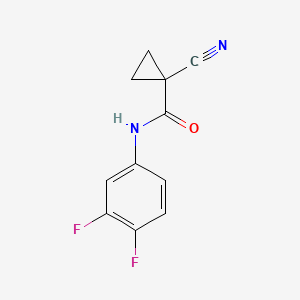

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

Description

1-Cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a cyano group (-CN) at the cyclopropane ring and a 3,4-difluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₉F₂N₂O, with a molecular weight of 223.20 g/mol.

Properties

IUPAC Name |

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLGJUDVTWJJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Fluorination: The 3,4-difluorophenyl group is introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets.

- Antibacterial Activity : Preliminary studies indicate that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide exhibits bioactivity against certain bacterial enzymes. This makes it a potential candidate for antibacterial drug development. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial growth .

- Enzyme Inhibition : The compound has been identified as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme critical in the biosynthesis of branched-chain amino acids. This inhibition can disrupt metabolic pathways in bacteria and plants, leading to potential applications in antimicrobial therapies.

Agricultural Applications

In agriculture, the compound's ability to inhibit specific plant enzymes positions it as a candidate for use in developing agrochemicals.

- Herbicides and Pesticides : Due to its inhibitory effects on plant enzymes, 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide can be explored for formulating herbicides and pesticides. Its selectivity could minimize damage to non-target species while effectively controlling unwanted vegetation .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis.

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized as a reagent in various organic reactions, facilitating the synthesis of more complex organic molecules. This application is particularly relevant in pharmaceutical research where complex structures are often required .

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits bacterial enzyme activity | |

| Enzyme Inhibition | Inhibits KARI enzyme | |

| Herbicidal Potential | Potential use as a herbicide |

Case Study 1: Antibacterial Efficacy

In vitro studies conducted on derivatives of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide demonstrated significant antibacterial activity against strains of bacteria resistant to conventional antibiotics. The compound exhibited a dose-dependent response at concentrations ranging from 10 µM to 50 µM.

Case Study 2: Enzyme Inhibition Mechanism

Mechanistic studies revealed that the compound effectively binds to the active site of KARI, preventing substrate access and thus inhibiting enzymatic activity. This finding supports its potential use in developing novel antibacterial agents targeting metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The 3,4-difluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or cyclopropane core, leading to distinct physicochemical and pharmacological profiles:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine vs. Chlorine : The 3,4-difluorophenyl group offers moderate electron-withdrawing effects and metabolic stability compared to 2,4,5-trichlorophenyl (), which may increase toxicity due to chlorine’s larger atomic radius .

- Biological Activity : Compound 15b () demonstrates that cyclopropane-carboxamides with sulfamoyl-thiazole substituents exhibit Nav1.3 sodium channel inhibition, suggesting the target compound’s core structure is compatible with ion channel targeting.

Pharmacological and Functional Insights

- Ticagrelor Analogs: The (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide () is an intermediate in Ticagrelor synthesis, an antiplatelet drug. The absence of a cyano group in this analog suggests that the cyano substituent in the target compound may alter P2Y₁₂ receptor binding .

- Sodium Channel Inhibition: Compound 15b’s Nav1.3 inhibition () implies that the cyclopropane-carboxamide scaffold is viable for central nervous system targets, though the target compound’s cyano group may modulate selectivity .

Biological Activity

1-Cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a cyano group and a difluorophenyl moiety, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is . The compound features:

- A cyclopropane ring , which contributes to its unique three-dimensional structure.

- A cyano group that may enhance its reactivity and potential as a pharmaceutical agent.

- A difluorophenyl group , which can affect the electronic properties and biological interactions of the compound.

The primary biological activity of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is attributed to its inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit ketol-acid reductoisomerase (KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria and plants. The binding of this compound to KARI prevents substrate conversion, thereby inhibiting microbial growth and potentially affecting plant metabolism.

Antimicrobial Activity

Research indicates that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated:

- Inhibition Concentration : The minimum inhibitory concentration (MIC) against various bacterial strains was determined to be in the low micromolar range.

- Mechanistic Studies : Detailed enzymatic assays confirmed that the compound effectively binds to KARI, leading to a decrease in bacterial viability.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with other cyclopropane derivatives was conducted:

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| 1-Cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide | 0.5 | KARI inhibition |

| 1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | 0.8 | KARI inhibition |

| 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide | 2.0 | KARI inhibition |

This table illustrates that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is more potent than its dichloro and trichloro analogs, highlighting its potential as a lead compound for further development.

Study on Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of cyclopropane carboxamides. In this study:

- Methodology : The researchers synthesized several derivatives and tested their activity against E. coli and S. aureus.

- Results : 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide showed superior activity compared to other tested compounds with an MIC value significantly lower than standard antibiotics.

In Vivo Studies

In vivo studies conducted on murine models indicated:

- Survival Rates : Mice treated with 50 mg/kg doses exhibited improved survival rates when infected with bacterial pathogens compared to control groups.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution profiles for the compound.

Q & A

Q. What are the established synthetic routes for 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide, and what methodological considerations are critical for reproducibility?

- Methodological Answer :

The compound can be synthesized via cyclopropanation of carboxamide precursors. A typical procedure involves:- Reacting a cyclopropene-carboxamide derivative (e.g., N,N-diethyl-1-arylcycloprop-2-ene-1-carboxamide) with a substituted phenol or aromatic amine under controlled conditions (e.g., 4.00 equiv. of reagent, 52–78% yield) .

- Purification via preparative column chromatography on silica gel, using hexanes/EtOAc gradients to isolate diastereomers (dr 17:1 to 23:1) .

Critical factors include stoichiometric ratios, solvent selection, and chromatography parameters to avoid byproduct formation.

Q. How is the structural integrity of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and dihedral angles, confirming cyclopropane geometry and substituent orientation .

- NMR spectroscopy : and NMR (e.g., δ 7.35–6.96 ppm for aromatic protons) validate electronic environments and stereochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 207.2441 for analogous compounds) confirm molecular weight .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal stability : Assess via differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., analogs stable up to 160°C) .

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

- Storage : Store in inert atmospheres at –20°C to prevent hydrolysis of the cyano and carboxamide groups .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield and purity of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide?

- Methodological Answer :

- Variables : Test reaction time, temperature, and catalyst loading using a 2 factorial design .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 72% yield at 80°C with 0.5 mol% catalyst) .

- AI integration : Implement machine learning (e.g., COMSOL Multiphysics) to predict reaction outcomes and refine parameters .

Q. What computational strategies are effective in predicting the biological interactions of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., KARI enzymes) based on analogs’ activity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (3,4-difluorophenyl vs. 4-chlorophenyl) .

- MD simulations : Assess conformational stability in aqueous environments using GROMACS .

Q. How can contradictory bioactivity data from different studies be systematically resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from literature, adjusting for variables like assay type (e.g., in vitro vs. in vivo) and cell lines .

- Theoretical framework alignment : Reinterpret results through mechanisms such as electron-withdrawing effects of fluorine atoms on binding affinity .

- Dose-response reevaluation : Use Hill plots to compare EC values across studies .

Q. What advanced separation techniques address challenges in isolating diastereomers or enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IB-N3) with hexane/isopropanol gradients .

- Membrane technologies : Utilize enantioselective supported liquid membranes (SLMs) for large-scale separation .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems lacking prior mechanistic studies?

- Methodological Answer :

- CRISPR-Cas9 screening : Identify gene knockouts that abolish activity, pinpointing target pathways .

- Isotopic labeling : Track -labeled compound metabolism via LC-MS to map metabolic intermediates .

- Kinetic isotope effects (KIE) : Compare ratios to determine rate-limiting steps in enzymatic inhibition .

Methodological Notes

- Theoretical frameworks : Align experimental designs with concepts like electronic effects of fluorine substituents or cyclopropane ring strain .

- Data validation : Cross-reference spectral data with databases (e.g., NIST, PubChem) to ensure reproducibility .

- Safety protocols : Use PPE (gloves, respirators) during synthesis to mitigate risks from cyanide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.